2-(3,5-Difluorophenyl)malondialdehyde
Overview
Description
2-(3,5-Difluorophenyl)malondialdehyde is an organic compound with the molecular formula C9H6F2O2 and a molecular weight of 184.14 g/mol . It is a white solid powder with a relatively high melting and boiling point . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2-(3,5-Difluorophenyl)malondialdehyde typically involves the reaction of 3,5-difluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product
Chemical Reactions Analysis
2-(3,5-Difluorophenyl)malondialdehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Difluorophenyl)malondialdehyde is used in various scientific research applications, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in studies involving the reactivity of aldehydes and fluorinated compounds . Its unique structure makes it valuable for investigating the effects of fluorine substitution on chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)malondialdehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in many biochemical processes. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological molecules, potentially affecting enzyme activity and protein binding .
Comparison with Similar Compounds
Similar compounds to 2-(3,5-Difluorophenyl)malondialdehyde include other fluorinated aldehydes and malondialdehyde derivatives. For example:
- 2-(4-Fluorophenyl)malondialdehyde
- 2-(2,4-Difluorophenyl)malondialdehyde
- 2-(3,5-Dichlorophenyl)malondialdehyde
These compounds share similar structural features but differ in the number and position of halogen atoms on the phenyl ring. The presence of different halogens can significantly impact their chemical reactivity and biological activity, making each compound unique in its applications .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)propanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-8-1-6(2-9(11)3-8)7(4-12)5-13/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXQLSBYVLYHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392730 | |
Record name | 2-(3,5-Difluorophenyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493036-46-7 | |
Record name | 2-(3,5-Difluorophenyl)propanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493036-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Difluorophenyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-Difluorophenyl)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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